molecular formula C16H26Cl2N2O6S4 B12695554 Einecs 229-566-9 CAS No. 6617-01-2

Einecs 229-566-9

Cat. No.: B12695554
CAS No.: 6617-01-2
M. Wt: 541.6 g/mol
InChI Key: KTHNVDQBLUBJSY-UHFFFAOYSA-N
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Description

Einecs 229-566-9, also known as 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate, is a chemical compound with the molecular formula C16H30O4. It is commonly used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate typically involves the esterification of 2,2,4-Trimethyl-1,3-pentanediol with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process ensures high efficiency and yield. The reaction mixture is typically subjected to distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate has several applications in scientific research:

    Chemistry: Used as a solvent and plasticizer in various chemical reactions and formulations.

    Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Widely used in the production of coatings, adhesives, and sealants due to its excellent plasticizing properties.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. This interaction occurs through the insertion of the ester groups between polymer chains, disrupting their regular packing and enhancing their mobility.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,3-pentanediol: The parent diol used in the synthesis of the diisobutyrate ester.

    Diisobutyl phthalate: Another plasticizer with similar applications but different chemical structure.

    2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: A related compound with one ester group instead of two.

Uniqueness

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate is unique due to its specific combination of ester groups and the 2,2,4-trimethyl-1,3-pentanediol backbone. This structure provides it with excellent plasticizing properties, making it highly effective in enhancing the flexibility and durability of polymeric materials.

Properties

CAS No.

6617-01-2

Molecular Formula

C16H26Cl2N2O6S4

Molecular Weight

541.6 g/mol

IUPAC Name

5-(3-chloropropyl)-4-methyl-1,3-thiazole;ethane-1,2-disulfonic acid

InChI

InChI=1S/2C7H10ClNS.C2H6O6S2/c2*1-6-7(3-2-4-8)10-5-9-6;3-9(4,5)1-2-10(6,7)8/h2*5H,2-4H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8)

InChI Key

KTHNVDQBLUBJSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCCCl.CC1=C(SC=N1)CCCCl.C(CS(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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